1-Octen-3-yl butyrate

Description

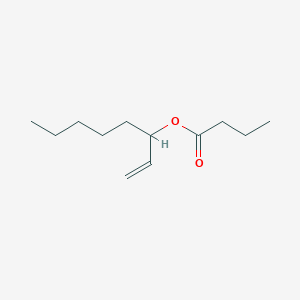

Structure

3D Structure

Properties

IUPAC Name |

oct-1-en-3-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-7-8-10-11(6-3)14-12(13)9-5-2/h6,11H,3-5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWFXVJBIZIHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864682 | |

| Record name | Butanoic acid, 1-ethenylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet, fruity, buttery, mushroom aroma | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225.00 to 227.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Ethenylhexyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils; slightly soluble in propylene glycol, Soluble (in ethanol) | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.870-0.879 | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16491-54-6, 164578-37-4 | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16491-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016491546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 1-ethenylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 1-ethenylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-pentylallyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Yellow 184:1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTEN-3-YL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J989X4KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Ethenylhexyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-Octen-3-yl butyrate chemical properties and structure

An In-Depth Technical Guide to 1-Octen-3-yl Butyrate: Chemical Properties, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 16491-54-6), a significant aliphatic ester in the flavor and fragrance industries. This document delves into the molecule's core chemical and physical properties, structural characteristics, including its important chirality, and sensory profile. We will explore its natural occurrence, common synthetic pathways, and detailed analytical methodologies for its characterization, primarily focusing on gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide discusses its principal applications, safety profile, and potential alternative uses, offering researchers, chemists, and product development professionals a thorough technical resource.

Chemical Identity and Molecular Structure

This compound, also known by its IUPAC name oct-1-en-3-yl butanoate, is the ester formed from the reaction of 1-octen-3-ol and butyric acid.[] It is classified as a fatty acid ester.[2] The fundamental identifiers for this compound are crucial for regulatory and research purposes.

-

CAS Number: 16491-54-6

-

FEMA Number: 3612[2]

-

EC Number: 240-555-8

-

Molecular Formula: C₁₂H₂₂O₂[2]

-

Molecular Weight: 198.30 g/mol [2]

The structure consists of a butyrate group esterified to the hydroxyl of an eight-carbon alcohol, 1-octen-3-ol. The presence of a double bond between C1 and C2 and the chiral center at C3 are key structural features that significantly influence its chemical and sensory properties.

Sources

Natural occurrence of 1-Octen-3-yl butyrate in plants

An In-depth Technical Guide to the Natural Occurrence of 1-Octen-3-yl Butyrate in Plants

Abstract

This compound is a volatile organic compound (VOC) that contributes significantly to the aroma profile of various plants and food products, imparting characteristic fruity, buttery, and mushroom-like notes.[1][] This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological significance of this compound in the plant kingdom. We will delve into the enzymatic pathways responsible for its formation, detail robust analytical methodologies for its extraction and characterization, and explore its potential ecological roles. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, food science, and drug development who seek a deeper understanding of this important natural ester.

Introduction: The Chemistry and Sensory Profile of this compound

This compound (CAS 16491-54-6) is the ester formed from the C8 alcohol, 1-octen-3-ol, and the C4 carboxylic acid, butyric acid.[] It is recognized for its complex and pleasant aroma, often described as a blend of fruity, buttery, earthy, and mushroom-like notes.[1][3][4] Its sensory properties make it a valuable component of the natural flavor and fragrance of many edible plants. For instance, it has been identified as a natural constituent in passion fruit, lemon peel oil, and lavender oil.[1][5] Understanding the origins and regulation of this compound in plants is critical for applications ranging from flavor science and crop improvement to the discovery of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | [6] |

| Molecular Weight | 198.3 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor Profile | Fruity, buttery, mushroom, earthy, waxy | [1][3] |

| Boiling Point | 225-229 °C | [1] |

| Density | 0.87 g/mL at 25 °C | [1] |

Biosynthesis: A Tale of Two Precursors and an Enzymatic Union

The formation of this compound in plants is not a singular event but the culmination of distinct metabolic pathways that produce its alcohol and acyl-CoA precursors, which are then joined in a final esterification step. This process highlights the modularity and ingenuity of plant secondary metabolism.[7]

The Lipoxygenase (LOX) Pathway: Generating the C8 Alcohol Backbone

The alcohol moiety, 1-octen-3-ol (also known as mushroom alcohol), is a well-characterized plant volatile derived from the oxidative breakdown of unsaturated fatty acids.[8] This process, known as the lipoxygenase (LOX) pathway, is a primary source of many "green leaf volatiles" (GLVs) that are often released upon tissue damage and contribute to the characteristic smell of freshly cut grass.[9][10]

The synthesis of 1-octen-3-ol proceeds as follows:

-

Substrate Mobilization : The pathway begins with the release of C18 polyunsaturated fatty acids, primarily linoleic acid, from cell membranes.[11]

-

Oxygenation : The enzyme Lipoxygenase (LOX) catalyzes the introduction of molecular oxygen into linoleic acid, forming a 13-hydroperoxy intermediate (13-HPOD).[8][9]

-

Cleavage : A Hydroperoxide Lyase (HPL) enzyme then cleaves the 13-HPOD. This cleavage is the critical step that generates short-chain C6 and C9 aldehydes, as well as the C8 alcohol, 1-octen-3-ol.[8][12]

This pathway is not only crucial for aroma formation but also plays a significant role in plant defense responses against pathogens and herbivores.[13] In soybeans, for example, the precursor to 1-octen-3-ol is stored as a non-volatile glycoside (1-octen-3-yl β-primeveroside), which is rapidly hydrolyzed to release the volatile alcohol upon mechanical wounding.[14]

The Acyl-CoA Pool: Sourcing the Butyrate Moiety

The butyrate (or butanoate) portion of the ester is supplied in its activated form, butanoyl-Coenzyme A (butanoyl-CoA). The cellular pool of butanoyl-CoA can be sourced from various primary metabolic routes, including the β-oxidation of larger fatty acids or the catabolism of certain amino acids. While indole-3-butyric acid (IBA) is a known plant auxin, its role is primarily in hormone signaling and root development, and it is not considered a direct precursor for the free butyric acid used in volatile ester synthesis.[15][16][17]

The Final Step: Esterification by Alcohol Acyltransferases (AATs)

The synthesis of this compound is completed when the two precursors are joined. This crucial reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[18] These enzymes belong to the large BAHD superfamily, named after the first four enzymes of this type to be characterized.[18][19]

AATs facilitate the transfer of an acyl group from an acyl-CoA donor (butanoyl-CoA) to an alcohol acceptor (1-octen-3-ol), forming the final ester product and releasing Coenzyme A.[20] The substrate specificity of different AAT enzymes is a key determinant of the diverse array of volatile esters produced by a plant, which collectively create its unique aromatic signature.[21][22] The expression and activity of AAT genes are often developmentally regulated, peaking during fruit ripening or flower anthesis when aroma production is most critical for attracting animals for seed dispersal and pollination.[19]

Sources

- 1. This compound | 16491-54-6 [chemicalbook.com]

- 3. This compound, 16491-54-6 [thegoodscentscompany.com]

- 4. indiamart.com [indiamart.com]

- 5. 1-オクテン-3-イルブチラート ≥97%, stabilized, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Biosynthesis of Plant Volatiles: Nature’s Diversity and Ingenuity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of Volatile Fatty Acid Derivatives [ebrary.net]

- 12. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Volatile Products of the Lipoxygenase Pathway Evolved from Phaseolus vulgaris (L.) Leaves Inoculated with Pseudomonas syringae pv phaseolicola - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Octen-3-ol is formed from its primeveroside after mechanical wounding of soybean leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indole-3-Butyric Acid Stimulates and Controls Plant Growth [powergrown.com]

- 16. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]

- 17. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]

- 18. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 20. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Expression of alcohol acyltransferase is a potential determinant of fruit volatile ester variations in Capsicum - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of 1-Octen-3-yl butyrate in fungi

An In-Depth Technical Guide to the Fungal Biosynthesis of 1-Octen-3-yl Butyrate

Introduction

This compound is a volatile ester compound that contributes to the complex aroma profiles of various fungi. Characterized by fruity and mushroom-like notes, this molecule is the product of a sophisticated enzymatic pathway that merges lipid metabolism with ester synthesis. For researchers in mycology, food science, and drug development, understanding this pathway is crucial for harnessing fungal metabolic capabilities for the production of natural flavors and for elucidating the biochemical roles of volatile organic compounds (VOCs) in fungal ecology.

This technical guide provides a comprehensive overview of the biosynthesis of this compound in fungi. It details the distinct pathways that generate the necessary alcohol and acyl-CoA precursors and the final enzymatic condensation that yields the target ester. The narrative is grounded in established biochemical principles and supported by methodologies for pathway validation, offering field-proven insights for scientific professionals.

Part 1: The Alcohol Moiety - Biosynthesis of 1-Octen-3-ol

The formation of the alcohol precursor, 1-octen-3-ol, often referred to as "mushroom alcohol," is a well-documented process initiated by the oxidative breakdown of linoleic acid.[1][2] This pathway, central to the production of C8 volatiles in fungi, is triggered by cellular processes or physical disruption of fungal tissue.[3][4]

Step 1.1: Linoleic Acid Dioxygenation

The pathway begins with the polyunsaturated fatty acid linoleic acid, which is abundant in fungal cell membranes.[5][6] The first critical step is the introduction of molecular oxygen into the linoleic acid backbone, a reaction catalyzed by a lipoxygenase (LOX) or a related dioxygenase (DOX) enzyme.[7][8][9] In many fungi, including the well-studied Agaricus bisporus (button mushroom), this enzymatic action specifically produces (8E,12Z)-10-hydroperoxyoctadeca-8,12-dienoic acid (10-HPOD).[3][7][10][11] This step is foundational, as the position of hydroperoxidation determines the structure of the resulting volatile compounds.

Step 1.2: Hydroperoxide Cleavage

The unstable 10-HPOD intermediate is immediately acted upon by a hydroperoxide lyase (HPL).[2][7][8] This enzyme cleaves the carbon chain of the hydroperoxide, yielding two smaller molecules: the eight-carbon volatile 1-octen-3-ol and 10-oxodecanoic acid.[7][11][12] In some species, the initial cleavage product is 1-octen-3-one, which is then rapidly reduced to 1-octen-3-ol by an oxidoreductase.[7] This C8 alcohol is a key signaling molecule and a major contributor to the characteristic fungal aroma.[3][8]

Part 2: The Acyl Moiety - Biosynthesis of Butyryl-CoA

The second precursor required for ester synthesis is butyryl-CoA, the activated form of butyric acid. Its production is rooted in primary fatty acid metabolism, starting from the central metabolic intermediate, acetyl-CoA.[13]

The pathway is effectively a reversal of the initial steps of mitochondrial β-oxidation.[14] It begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA acetyltransferase.[14] Acetoacetyl-CoA is subsequently reduced, dehydrated, and reduced again to form butyryl-CoA.[13] This sequence of reactions is fundamental in many organisms for the synthesis and elongation of short-chain fatty acids.[14][15] In fungi, butyryl-CoA serves as a key intermediate in both fatty acid synthesis and degradation pathways.[16]

Part 3: The Final Condensation - Ester Synthesis

With both the alcohol (1-octen-3-ol) and the activated acyl group (butyryl-CoA) synthesized, the final step is their condensation to form this compound.

This reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[17][18][19] These enzymes are pivotal in the production of a vast array of volatile esters that constitute the aroma profiles of many fungi, especially yeasts.[20][21] AATs facilitate the transfer of the acyl group from an acyl-CoA donor to an alcohol acceptor, releasing Coenzyme A (CoA) in the process.[19] The substrate specificity of AATs can be broad, allowing them to produce a variety of esters depending on the available pool of alcohols and acyl-CoAs.[19] The expression of AAT genes can be highly regulated and is often influenced by environmental conditions such as oxygen availability and the presence of unsaturated fatty acids.[20][21]

Part 4: Experimental Methodologies

Validating the proposed biosynthetic pathway requires a combination of enzymatic assays and molecular biology techniques to identify and characterize the involved genes and proteins.

Experimental Protocol 1: Enzyme Activity Assays

This protocol outlines a general procedure for measuring the activity of the key enzymes in the pathway using a crude fungal homogenate.

-

Preparation of Cell-Free Extract:

-

Lipoxygenase (LOX) Assay:

-

Incubate the cell-free extract with the substrate, linoleic acid.

-

Monitor the formation of hydroperoxides. This can be done spectrophotometrically by observing the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

-

-

Hydroperoxide Lyase (HPL) Assay:

-

Incubate the cell-free extract with a hydroperoxide substrate (e.g., 10-HPOD).

-

Analyze the headspace or solvent extract for the production of 1-octen-3-ol using Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Alcohol Acyltransferase (AAT) Assay:

-

Incubate the cell-free extract with the substrates 1-octen-3-ol and butyryl-CoA.

-

Extract the reaction mixture with a suitable solvent (e.g., hexane).

-

Analyze the extract by GC-MS to detect the formation of this compound.

-

Experimental Protocol 2: Gene Identification and Functional Characterization

This workflow describes the process of identifying the genes responsible for the biosynthesis and confirming their function.

-

Gene Identification (In Silico):

-

Use known protein sequences of LOX, HPL, and AAT enzymes from other species as queries to perform BLAST searches against the genome or transcriptome of the target fungus.

-

Identify candidate genes based on sequence homology.

-

-

Gene Cloning and Expression:

-

Functional Complementation/Confirmation:

-

Transform the expression vector into the host organism.

-

Induce protein expression.

-

Perform enzyme activity assays using cell lysates from the recombinant host, as described in Protocol 1.[11]

-

For AATs, one can use an AAT-deficient yeast strain and confirm that expression of the candidate gene restores ester production.[17][18]

-

Part 5: Data Summary

The following table summarizes the key enzymatic steps in the biosynthesis of this compound.

| Step | Enzyme Class | Precursor(s) | Product(s) |

| 1 | Lipoxygenase (LOX) / Dioxygenase (DOX) | Linoleic Acid + O₂ | 10-Hydroperoxyoctadecadienoic acid (10-HPOD) |

| 2 | Hydroperoxide Lyase (HPL) | 10-HPOD | 1-Octen-3-ol + 10-Oxodecanoic acid |

| 3 | Fatty Acid Synthase Complex | Acetyl-CoA | Butyryl-CoA |

| 4 | Alcohol Acyltransferase (AAT) | 1-Octen-3-ol + Butyryl-CoA | This compound + Coenzyme A |

Conclusion

The biosynthesis of this compound in fungi is a prime example of metabolic integration, where the products of lipid oxidation are functionalized by ester-synthesizing enzymes to create potent aroma compounds. The pathway relies on the sequential action of lipoxygenases, hydroperoxide lyases, and alcohol acyltransferases, fed by precursors from fatty acid metabolism. A thorough understanding of this pathway, from precursor generation to final enzymatic condensation, not only demystifies the origins of complex fungal aromas but also provides a roadmap for the biotechnological production of natural flavor and fragrance compounds. The experimental frameworks provided herein offer a self-validating system for researchers to explore and exploit these intricate biosynthetic networks in diverse fungal species.

References

-

Mason, R. P., & Dufour, J. P. (2000). Alcohol acetyltransferases and the significance of ester synthesis in yeast. Yeast, 16(14), 1287-1298. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Fungi to Fragrance: The Chemical Journey of 1-Octen-3-ol. PharmaChem. [Link]

-

Scentspiracy. (n.d.). 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. Scentspiracy. [Link]

-

Wiley Online Library. (2000). Alcohol acetyltransferases and the significance of ester synthesis in yeast. Yeast. [Link]

-

Wikipedia. (n.d.). 1-Octen-3-ol. In Wikipedia. [Link]

-

Strobel, G. A., & Strobel, S. A. (2015). Biosynthesis of hydrocarbons and volatile organic compounds by fungi: bioengineering potential. Fungal Biology Reviews, 29(4), 187-199. [Link]

-

Sun, T., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of Fungi, 8(8), 827. [Link]

-

Tsukamoto, K., et al. (2014). Formation of 1-octen-3-ol from Aspergillus flavus conidia is accelerated after disruption of cells independently of Ppo oxygenases, and is not a main cause of inhibition of germination. FEMS Microbiology Letters, 356(1), 60-66. [Link]

-

Combet, E., et al. (2006). Eight-carbon volatiles in mushrooms and fungi: Properties, analysis, and biosynthesis. Mycoscience, 47(6), 317-326. [Link]

-

Unelius, C. R., et al. (2019). Linoleic Acid Promotes Emission of Bark Beetle Semiochemicals by Fungal Symbionts. Journal of Chemical Ecology, 45(1), 1-11. [Link]

-

Ghosh, S., et al. (2022). Characterization of an alcohol acetyltransferase GcAAT responsible for the production of antifungal volatile esters in endophytic Geotrichum candidum PF005. Journal of Fungi, 8(4), 384. [Link]

-

ResearchGate. (2022). Characterization of an alcohol acetyltransferase GcAAT responsible for the production of antifungal volatile esters in endophytic Geotrichum candidum PF005. [Link]

-

ResearchGate. (n.d.). Lipoxygenase and hydroperoxide lyase pathway to generate compounds of the green notes family. [Link]

-

Gianoulis, T. A., et al. (2012). Biosynthesis and genomic analysis of medium-chain hydrocarbon production by the endophytic fungal isolate Nigrograna mackinonnii E5202H. Applied and Environmental Microbiology, 78(12), 4330-4339. [Link]

-

Combet, E., et al. (2006). Differences in fungal and plant volatiles synthesis pathways (based on the lipoxygenase pathway). Mycoscience, 47(6), 317-326. [Link]

-

Zhang, C., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. Applied Microbiology and Biotechnology, 107(11), 3549-3564. [Link]

-

Shin, J., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Frontiers in Bioengineering and Biotechnology, 9, 725222. [Link]

-

Pereira, F., et al. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Molecules, 27(5), 1693. [Link]

-

Wikipedia. (n.d.). Butyryl-CoA. In Wikipedia. [Link]

-

Shin, J., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Frontiers in Bioengineering and Biotechnology, 9, 725222. [Link]

-

ResearchGate. (n.d.). Butyryl-CoA can be generated from the microbial fermentation product butyrate and as an intermediate in fatty acid synthesis and oxidation in the mitochondria. [Link]

-

ResearchGate. (n.d.). Biogeneration of 1-octen-3-ol by lipoxygenase and hydroperoxide lyase activities of Agaricus bisporus. [Link]

-

Heneberg, P., & Cvak, J. (2010). Impact of linoleic acid supplementation on lovastatin production in Aspergillus terreus cultures. Folia Microbiologica, 55(4), 333-338. [Link]

-

Kim, S. J., et al. (2020). Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. Journal of Microbiology and Biotechnology, 30(2), 296-305. [Link]

-

Sun, T., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of Fungi, 8(8), 827. [Link]

-

ResearchGate. (2018). The fate of linoleic acid on Saccharomyces cerevisiae metabolism under aerobic and anaerobic conditions. [Link]

-

Sun, T., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of Fungi, 8(8), 827. [Link]

-

ResearchGate. (n.d.). Study of the Biosynthesis of 1-Octen-3-ol Using a Crude Homogenate of Agaricus bisporus in a Bioreactor. [Link]

Sources

- 1. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]

- 3. Formation of 1-octen-3-ol from Aspergillus flavus conidia is accelerated after disruption of cells independently of Ppo oxygenases, and is not a main cause of inhibition of germination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and genomic analysis of medium-chain hydrocarbon production by the endophytic fungal isolate Nigrograna mackinonnii E5202H - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linoleic Acid Promotes Emission of Bark Beetle Semiochemicals by Fungal Symbionts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Butyryl-CoA - Wikipedia [en.wikipedia.org]

- 14. Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of an alcohol acetyltransferase GcAAT responsible for the production of antifungal volatile esters in endophytic Geotrichum candidum PF005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alcohol acetyltransferases and the significance of ester synthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Alcohol acetyltransferases and the significance of ester synthesis in yeast | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Olfactory Perception of 1-Octen-3-yl Butyrate Enantiomers

Abstract

Chirality plays a pivotal role in the perception of flavor and fragrance compounds, with enantiomers of the same molecule often eliciting distinct olfactory responses. This guide delves into the olfactory perception of the enantiomers of 1-octen-3-yl butyrate, a chiral ester known for its characteristic mushroom and buttery aroma. While the racemic mixture is well-characterized, the distinct sensory profiles of the individual (R)- and (S)-enantiomers are less documented in readily available literature. Drawing upon established principles of stereochemistry in olfaction and analogous chiral compounds, this document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the synthesis, enantiomeric separation, and sensory evaluation of this compound enantiomers, offering a framework for investigating their unique olfactory properties.

Introduction: The Significance of Chirality in Olfaction

The human olfactory system is a remarkably sensitive and complex chemosensory system capable of distinguishing between a vast array of volatile molecules. This discriminatory power extends to stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with the chiral environment of olfactory receptors, leading to distinct odor perceptions.[1][2] This phenomenon underscores the importance of studying the individual sensory properties of enantiomers in flavor and fragrance research, as well as in the development of pharmaceuticals and other bioactive compounds where off-odors can be a significant factor.

This compound, an ester of 1-octen-3-ol, is a chiral molecule that contributes to the aroma of various natural products. The racemic mixture is generally described as possessing a pleasant mushroom, buttery, and fruity aroma.[3][4][5] However, to fully understand and harness the sensory potential of this compound, a detailed investigation into the olfactory profiles of its individual (R)- and (S)-enantiomers is essential.

Chemical Profile and Synthesis of this compound Enantiomers

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C12H22O2 | [5] |

| Molecular Weight | 198.30 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Odor (Racemic) | Mushroom, buttery, fruity | [3][4][5][6] |

| Boiling Point | 225-229 °C | [6] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [4][5] |

Synthesis of Racemic this compound

The synthesis of racemic this compound is typically achieved through the esterification of racemic 1-octen-3-ol with butyric acid. This reaction is commonly catalyzed by an acid, such as sulfuric acid, and driven to completion by the removal of water.

Experimental Protocol: Synthesis of Racemic this compound

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine racemic 1-octen-3-ol (1 equivalent), butyric acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid in a suitable solvent such as toluene.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure racemic this compound.

Enantioselective Synthesis and Separation

To study the olfactory properties of the individual enantiomers, they must first be obtained in high enantiomeric purity. This can be achieved through two primary routes: enantioselective synthesis or resolution of the racemic mixture. A common approach involves the enzymatic resolution of the precursor, racemic 1-octen-3-ol, followed by esterification of the separated enantiomers.

Experimental Protocol: Enzymatic Resolution of (±)-1-Octen-3-ol and Synthesis of Enantiopure this compound

-

Enzymatic Resolution:

-

Dissolve racemic 1-octen-3-ol in an appropriate organic solvent.

-

Add an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B).

-

The enzyme will selectively acylate one enantiomer, leaving the other unreacted.

-

Monitor the reaction until approximately 50% conversion is reached.

-

Separate the acylated enantiomer from the unreacted alcohol enantiomer using column chromatography.

-

Hydrolyze the acylated enantiomer to obtain the pure alcohol enantiomer.

-

-

Esterification of Enantiopure 1-Octen-3-ol:

-

Follow the esterification protocol described in section 2.2, using the enantiomerically pure (R)- or (S)-1-octen-3-ol as the starting material.

-

Olfactory Perception of this compound Enantiomers

While direct comparative sensory data for the enantiomers of this compound is scarce in published literature, strong inferences can be drawn from the well-documented olfactory differences of the parent alcohol, 1-octen-3-ol. The (R)-enantiomer of 1-octen-3-ol is known for its distinct mushroom aroma, whereas the (S)-enantiomer is often described as having a moldy or grassy scent. It is therefore highly probable that the corresponding butyrate esters will also exhibit significantly different odor profiles.

Hypothesized Odor Profiles:

-

(R)-1-Octen-3-yl Butyrate: Likely to possess a prominent mushroom character, potentially with enhanced buttery, fruity, and warm notes from the butyrate moiety.

-

(S)-1-Octen-3-yl Butyrate: Expected to have a less mushroom-like and more green, earthy, or potentially off-putting aroma, reflecting the sensory characteristics of (S)-1-octen-3-ol.

To definitively characterize these differences, rigorous sensory evaluation is required.

Experimental Workflow for Sensory Analysis

A robust sensory analysis of the this compound enantiomers would involve Gas Chromatography-Olfactometry (GC-O) coupled with sensory panel evaluations.

Caption: Experimental workflow for the sensory analysis of this compound enantiomers.

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)

-

Instrumentation: Utilize a gas chromatograph equipped with a chiral column (e.g., a cyclodextrin-based stationary phase) and an olfactory detection port.

-

Sample Preparation: Prepare solutions of the pure (R)- and (S)-enantiomers in a suitable solvent at various concentrations.

-

GC Separation: Inject the samples onto the chiral GC column to separate the enantiomers.

-

Olfactometry: As the compounds elute from the column, a portion of the effluent is directed to the olfactory port, where a trained sensory panelist sniffs and describes the odor. The retention time of the odor perception is recorded.

-

Data Collection: Panelists should use a standardized vocabulary to describe the perceived odors (e.g., mushroom, buttery, fruity, green, earthy, metallic). The intensity of the odor at different dilutions can also be rated.

Sensory Panel Evaluation

A trained sensory panel can be used to determine the odor thresholds of the individual enantiomers and to provide a more detailed descriptive analysis.

-

Odor Threshold Determination: A series of dilutions of each enantiomer is presented to the panel in a forced-choice test (e.g., triangle test) to determine the lowest concentration at which the odor can be reliably detected.

-

Descriptive Analysis: Panelists are presented with samples of each enantiomer and asked to rate the intensity of various sensory attributes (e.g., mushroom, buttery, fruity, green, earthy) on a linear scale.

The Molecular Basis of Olfactory Perception

The differential perception of enantiomers arises from their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.

Caption: Generalized olfactory signal transduction pathway.

The binding of an odorant molecule to an OR initiates a signal transduction cascade. The three-dimensional shape of the odorant molecule is critical for this binding event. Due to their different spatial arrangements, (R)- and (S)-enantiomers can bind to the same or different ORs with varying affinities, leading to the activation of distinct signaling pathways and ultimately resulting in different odor perceptions in the brain.[1] The specific olfactory receptors that respond to this compound enantiomers have yet to be fully elucidated and represent an area for future research.

Conclusion and Future Directions

The study of the olfactory perception of this compound enantiomers offers a compelling example of the importance of chirality in the field of flavor and fragrance science. While the racemic mixture is known for its characteristic mushroom and buttery aroma, the individual (R)- and (S)-enantiomers are likely to possess distinct and potentially valuable sensory profiles. This guide has provided a comprehensive framework for the synthesis, separation, and sensory evaluation of these enantiomers.

Future research should focus on the definitive characterization of the odor profiles of the individual enantiomers through rigorous sensory studies. Furthermore, the identification of the specific olfactory receptors that interact with these molecules will provide a deeper understanding of the molecular mechanisms underlying their perception. Such knowledge will not only advance our fundamental understanding of olfaction but also enable the targeted application of these enantiomers in the food, fragrance, and pharmaceutical industries.

References

-

The Chemistry of Taste and Smell: How Chirality Affects Senses. Chiralpedia. Available from: [Link]

-

Enantioselective Perception of Chiral Odorants. ResearchGate. Available from: [Link]

-

This compound, 16491-54-6. The Good Scents Company. Available from: [Link]

-

This compound | C12H22O2 | CID 27892. PubChem. Available from: [Link]

Sources

- 1. The Chemistry of Taste and Smell: How Chirality Affects Senses – Chiralpedia [chiralpedia.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 16491-54-6 [thegoodscentscompany.com]

- 4. Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils | MDPI [mdpi.com]

- 5. This compound | C12H22O2 | CID 27892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Octen-3-yl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data of 1-octen-3-yl butyrate, a molecule of interest in flavor and fragrance chemistry, as well as a potential synthon in organic synthesis. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural characterization. Furthermore, a detailed protocol for its synthesis is provided, grounded in established chemical principles.

Introduction

This compound (C₁₂H₂₂O₂) is a fatty acid ester known for its characteristic fruity, buttery, and mushroom-like aroma.[1][2] Its presence has been reported in various natural sources, including passion fruit, lemon peel oil, and lavender oil.[2] Understanding the spectroscopic signature of this molecule is crucial for its identification, quantification, and quality control in various applications. This guide will provide a detailed examination of its ¹H NMR, ¹³C NMR, IR, and mass spectra, offering a foundational understanding for researchers in the field.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the basic structural and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | |

| IUPAC Name | oct-1-en-3-yl butanoate | [1] |

| CAS Number | 16491-54-6 | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, buttery, mushroom | [1][2] |

| Boiling Point | 225-229 °C | [2] |

| Density | 0.87 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4295 | [2] |

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C3 -- O1; O1 -- C9; C9 -- O2 [style=double]; C9 -- C10; C10 -- C11; C11 -- C12;

H1 [label="H₃", pos="-0.5,-0.5!"]; H2 [label="H₂", pos="0.8,-0.5!"]; H3 [label="H", pos="1.8,0!"]; H4 [label="H₂", pos="2.8,0!"]; H5 [label="H₂", pos="3.8,-0.5!"]; H6 [label="H₂", pos="4.8,-0.5!"]; H7 [label="H₂", pos="5.8,0!"]; H8 [label="H₃", pos="7.3,0!"]; H9 [label="H", pos="2.3,1!"]; H10 [label="H₂", pos="4.3,0.5!"]; H11 [label="H₂", pos="5.3,1!"]; H12 [label="H₃", pos="6.8,0.5!"];

C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; C7 -- H7; C8 -- H8; C3 -- H9; C10 -- H10; C11 -- H11; C12 -- H12; }

Caption: Molecular structure of this compound.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in the octenyl and butyrate moieties.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃, butyrate) | ~0.9 | Triplet | ~7.4 |

| H-2 (CH₂, butyrate) | ~1.6 | Sextet | ~7.4 |

| H-3 (CH₂, butyrate) | ~2.2 | Triplet | ~7.4 |

| H-8' (CH₃, octenyl) | ~0.9 | Triplet | ~7.0 |

| H-4', H-5', H-6', H-7' (CH₂) | ~1.2-1.6 | Multiplet | - |

| H-3' (CH) | ~5.2 | Multiplet | - |

| H-2' (CH₂) | ~5.1-5.3 | Multiplet | - |

| H-1' (CH) | ~5.8 | Multiplet | - |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | ~173 |

| C-1' (vinyl CH) | ~135 |

| C-2' (vinyl CH₂) | ~117 |

| C-3' (CH-O) | ~75 |

| C-4' (CH₂) | ~34 |

| C-3 (butyrate CH₂) | ~36 |

| C-5' (CH₂) | ~25 |

| C-6' (CH₂) | ~31 |

| C-2 (butyrate CH₂) | ~18 |

| C-7' (CH₂) | ~22 |

| C-8' (CH₃) | ~14 |

| C-1 (butyrate CH₃) | ~13 |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Spectral width: 0 to 200 ppm

-

Proton decoupling: Broadband decoupling to simplify the spectrum to single lines for each carbon.

-

-

Processing: Apply a Fourier transform to the FID and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3080 | Medium | =C-H stretch | Alkene |

| ~2960, ~2870 | Strong | C-H stretch | Alkane |

| ~1735 | Strong | C=O stretch | Ester |

| ~1645 | Medium | C=C stretch | Alkene |

| ~1460 | Medium | C-H bend | Alkane |

| ~1170 | Strong | C-O stretch | Ester |

| ~990, ~920 | Strong | =C-H bend (out-of-plane) | Alkene |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: Place a drop of neat this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Acquire a background spectrum of the clean plates before running the sample.

-

-

Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern will be characteristic of an ester. Some of the expected key fragments include:

-

m/z 128: Loss of the butyryloxy group ([CH₃(CH₂)₂COO]•)

-

m/z 111: McLafferty rearrangement of the octenyl portion, leading to the loss of propene.

-

m/z 87: Butyrylium ion ([CH₃(CH₂)₂CO]⁺)

-

m/z 71: Propyl carbonyl cation ([CH₃CH₂CH₂]⁺) from cleavage of the butyrate chain.

-

m/z 55: Allylic cation from the octenyl chain.

-

m/z 43: Propyl cation ([CH₃CH₂CH₂]⁺) or acetyl cation ([CH₃CO]⁺) from further fragmentation.

M [label="this compound\n(m/z 198)"]; frag1 [label="[C₈H₁₅]⁺\n(m/z 111)"]; frag2 [label="[C₄H₇O]⁺\n(m/z 71)"]; frag3 [label="[C₅H₉]⁺\n(m/z 69)"]; frag4 [label="[C₄H₇]⁺\n(m/z 55)"]; frag5 [label="[C₃H₇]⁺\n(m/z 43)"];

M -> frag1 [label="- C₄H₇O₂ (butyryloxy radical)"]; M -> frag2 [label="- C₈H₁₅ (octenyl radical)"]; frag1 -> frag3 [label="- C₂H₂"]; frag1 -> frag4 [label="- C₃H₆"]; frag2 -> frag5 [label="- CO"]; }

Caption: Putative fragmentation pathway of this compound in EI-MS.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable solvent like dichloromethane or hexane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector temperature: 250 °C

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze its mass spectrum. Compare the fragmentation pattern with library data (e.g., NIST) for confirmation.

Synthesis of this compound

This compound can be synthesized via the esterification of 1-octen-3-ol with a butyrylating agent. A common and efficient method involves the use of butyryl chloride in the presence of a base to neutralize the HCl byproduct.

Reactants [label="1-Octen-3-ol + Butyryl Chloride\n+ Pyridine in Dichloromethane"]; Reaction [label="Stir at 0 °C to Room Temperature"]; Workup [label="Aqueous Workup\n(Wash with H₂O, dilute HCl, NaHCO₃, brine)"]; Drying [label="Dry over anhydrous Na₂SO₄"]; Purification [label="Purification by Column Chromatography\nor Distillation"]; Product [label="this compound", fillcolor="#EA4335"];

Reactants -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Purification; Purification -> Product; }

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 1-octen-3-ol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of butyryl chloride (1.1 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic properties of this compound, including its ¹H NMR, ¹³C NMR, IR, and mass spectra. The detailed experimental protocols for data acquisition and a reliable synthesis method offer valuable resources for researchers and professionals in the fields of chemistry and drug development. The presented data and methodologies are essential for the accurate identification, characterization, and synthesis of this important flavor and fragrance compound.

References

-

FEMA. This compound. [Link]

-

Zawirska-Wojtasiak, R. (2004). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Polish Journal of Food and Nutrition Sciences, 13(54), 3-7.[4]

Sources

- 1. 1-Octen-3-yl-acetate [webbook.nist.gov]

- 2. Welcome to the NIST WebBook [webbook.nist.gov]

- 3. This compound | C12H22O2 | CID 27892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. This compound, 16491-54-6 [thegoodscentscompany.com]

- 6. NIST Chemistry WebBook [webbook.nist.gov]

An In-depth Technical Guide to the Thermochemical Properties of 1-Octen-3-yl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-Octen-3-yl butyrate, a volatile ester recognized for its characteristic mushroom and fruity aroma, finds application in the flavor and fragrance industries.[1][][3] Beyond its sensory attributes, a thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and exploring its potential in broader applications, including formulation science within drug development. This guide provides a comprehensive overview of the key thermochemical properties of this compound, outlines detailed experimental methodologies for their determination, and explores the utility of computational approaches.

Introduction: The Significance of Thermochemical Data

Thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, are fundamental to understanding the energetic landscape of a molecule. For a compound like this compound, this data is invaluable for:

-

Process Chemistry: Designing and optimizing synthesis and purification processes, including distillation and reaction calorimetry.

-

Safety and Hazard Analysis: Assessing thermal stability and potential for runaway reactions. A flash point of 98.8 °C (closed cup) has been reported, classifying it as a combustible liquid.

-

Formulation Development: Predicting solubility, stability, and interactions with excipients in complex mixtures.

-

Computational Modeling: Providing essential parameters for molecular dynamics and other simulation techniques to predict material behavior.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermochemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [4] |

| Molecular Weight | 198.30 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [][4] |

| Boiling Point | 225-229 °C | [1][4] |

| Density | 0.87 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4295 | [1] |

| Solubility | Insoluble in water; soluble in oils and ethanol. | [][4] |

| Flash Point | 98.8 °C (closed cup) |

Experimental Determination of Thermochemical Properties

The determination of thermochemical properties for volatile esters like this compound requires precise and well-controlled experimental techniques. Calorimetry stands as a primary tool in this endeavor.

Differential Scanning Calorimetry (DSC) for Vapor Pressure and Heat Capacity

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique that can be adapted to determine the boiling temperature and, subsequently, the vapor pressure of volatile organic compounds (VOCs).[5] This is particularly relevant for this compound, given its boiling point.

Objective: To determine the atmospheric boiling point of this compound as a precursor to vapor pressure studies.

Methodology:

-

Sample Preparation: A small aliquot (approximately 10 µL) of high-purity this compound is hermetically sealed in an aluminum DSC pan.[5] A crucial modification is the introduction of a micro-hole (e.g., 75 µm, laser-drilled) in the lid.[5]

-

Causality: The hermetic seal with a pinhole is critical. A completely sealed pan would lead to a pressure buildup, artificially elevating the boiling point. Conversely, a large opening would allow the sample to evaporate before reaching its boiling point. The pinhole maintains a near-equilibrium condition between the liquid and its vapor at the applied external pressure.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, through the expected boiling range.[5]

-

Data Analysis: The boiling point is determined as the extrapolated onset temperature of the endothermic peak corresponding to vaporization. The precision for such measurements is typically within ±4 °C.[5]

Caption: Experimental workflow for determining the boiling point of this compound using DSC.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone thermochemical property. For organic compounds like esters, this is most accurately determined using combustion calorimetry.

Objective: To determine the standard enthalpy of combustion of this compound, from which the enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel (the "bomb"). A cotton fuse of known mass and combustion energy is placed in contact with the sample.

-

Bomb Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse. The temperature of the water is meticulously recorded at short intervals until it reaches a maximum and then begins to cool.

-

Data Analysis and Corrections: The temperature rise is used to calculate the heat released during combustion. Corrections are applied for the heat of combustion of the fuse, the formation of nitric acid from residual nitrogen in the bomb, and other factors to determine the standard enthalpy of combustion. Hess's Law is then applied to calculate the enthalpy of formation.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, or to complement it, computational methods can provide reliable estimates of thermochemical properties.[6][7] Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or higher-level ab initio methods (e.g., G3MP2), can be employed.[7]

Methodology:

-

Molecular Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum on the potential energy surface and to compute thermal corrections to the electronic energy.

-

Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.

-

Thermochemical Property Calculation: From the calculated electronic energy and the results of the frequency calculation, key thermochemical properties such as enthalpy of formation, entropy, and heat capacity can be derived. Isodesmic reactions, which involve hypothetical reactions where the types of chemical bonds are conserved, can be used to improve the accuracy of the calculated enthalpy of formation by canceling out systematic errors in the calculations.[8]

Caption: Logical workflow for the computational determination of thermochemical properties.

Applications in Drug Development

While this compound is not a therapeutic agent, its properties as a volatile ester can be relevant in drug development contexts:

-

Excipient Compatibility: Understanding its thermal properties is crucial if it were to be considered as a plasticizer, solvent, or permeation enhancer in topical or transdermal formulations.

-

Off-flavor/Odor Analysis: As a potential trace impurity or degradation product, knowledge of its volatility and thermal stability is important for analytical method development and stability testing of drug products.

-

Process-Related Impurity: Its formation could be a byproduct in certain synthetic routes. Thermochemical data would aid in developing purification strategies.

Conclusion

A comprehensive understanding of the thermochemical properties of this compound is essential for its safe and efficient use across various scientific and industrial domains. While direct experimental data is sparse, established methodologies such as differential scanning calorimetry, bomb calorimetry, and computational chemistry provide robust frameworks for determining these critical parameters. This guide offers the foundational knowledge and procedural insights for researchers to generate reliable thermochemical data for this compound, thereby enabling more precise process control, enhanced safety protocols, and innovative applications.

References

- Determining Volatile Organic Compounds by Differential Scanning Calorimetry - TA Instruments. (n.d.).

- This compound = 97 , stabilized, FCC, FG 16491-54-6 - Sigma-Aldrich. (n.d.).

- Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM - MDPI. (n.d.).

- Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters - MDPI. (2018, October 18).

- Determining volatile organic carbon by Differential scanning calorimetry, ta250 - TA Instruments. (n.d.).

- This compound | 16491-54-6 - ChemicalBook. (n.d.).

- Calorimetric detection of volatile organic compounds | Request PDF - ResearchGate. (2025, August 5).

- Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations - PubMed. (2008, May 1).

- This compound | C12H22O2 | CID 27892 - PubChem - NIH. (n.d.).

- Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene | Industrial & Engineering Chemistry Research - ACS Publications. (2022, May 27).

- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.).

- Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials - PubMed Central. (2020, February 11).

- Computational Thermochemistry. (n.d.).

- natural this compound - Axxence Aromatic GmbH. (n.d.).

- 16491-54-6(this compound) Product Description - ChemicalBook. (n.d.).

- CAS 16491-54-6 this compound - BOC Sciences. (n.d.).

- On-Site Detection of Volatile Organic Compounds (VOCs) - PMC - NIH. (n.d.).

- Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT | ACS Engineering Au - ACS Publications. (2025, April 2).

- 1 - SAFETY DATA SHEET. (n.d.).

- This compound, 16491-54-6 - The Good Scents Company. (n.d.).

- Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures - MDPI. (2019, January 10).

- Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations - Canada.ca. (2023, July 31).

- This compound | FEMA - Flavor and Extract Manufacturers Association. (n.d.).

- Chemical Properties of 1-Octen-3-ol (CAS 3391-86-4) - Cheméo. (n.d.).

- RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. (2019, June 24).

- 1-Octen-3-yl acetate - Wikipedia. (n.d.).

- An Approach to Flavor Chemical Thermal Degradation Analysis - PMC - NIH. (2023, December 23).

- This compound - LookChem. (n.d.).

- 1-octen-3-ol matsutake alcohol - The Good Scents Company. (n.d.).

Sources

- 1. This compound | 16491-54-6 [chemicalbook.com]

- 3. This compound, 16491-54-6 [thegoodscentscompany.com]

- 4. This compound | C12H22O2 | CID 27892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tainstruments.com [tainstruments.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Synthesis of 1-Octen-3-yl Butyrate from 1-Octen-3-ol: A Senior Application Scientist's Guide

Executive Summary: This technical guide provides an in-depth exploration of methodologies for the synthesis of 1-octen-3-yl butyrate, a valuable flavor and fragrance compound, from its precursor 1-octen-3-ol. Designed for researchers and drug development professionals, this document moves beyond simple protocols to offer a comparative analysis of three core synthetic strategies: classical Fischer-Speier esterification, mild carbodiimide-mediated Steglich esterification, and sustainable enzyme-catalyzed biocatalysis. Each section elucidates the mechanistic underpinnings, explains the rationale behind procedural choices, and provides detailed, field-tested experimental protocols. By integrating theoretical principles with practical application, this guide serves as a comprehensive resource for selecting and optimizing the synthesis of this compound, ensuring both high yield and purity.

Introduction

This compound is a fatty acid ester recognized for its characteristic sweet, fruity, and mushroom-like aroma.[1][2] This sensory profile makes it a significant component in the flavor and fragrance industry, where it is used to impart buttery and fungal notes to a variety of consumer products.[3][] The synthesis of this ester from 1-octen-3-ol (also known as mushroom alcohol) and a butyric acid source is a foundational esterification reaction. The choice of synthetic methodology is critical, as it directly impacts reaction efficiency, substrate compatibility, scalability, and environmental footprint.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and the final product is essential for designing an effective synthesis, work-up, and purification strategy.

| Property | 1-Octen-3-ol[5][6] | Butyric Acid[7][8] | This compound[1][2] |

| Molecular Formula | C₈H₁₆O | C₄H₈O₂ | C₁₂H₂₂O₂ |

| Molar Mass | 128.21 g/mol | 88.11 g/mol | 198.30 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless, oily liquid | Colorless liquid |

| Odor | Earthy, mushroom-like | Unpleasant, rancid | Sweet, fruity, buttery, mushroom |

| Boiling Point | 84-85 °C @ 25 mmHg | 162-164 °C @ 760 mmHg | 225-229 °C @ 760 mmHg |

| Density | ~0.837 g/mL @ 20-25 °C | ~0.964 g/mL @ 25 °C | ~0.870 g/mL @ 25 °C |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol.[5] | Miscible with water, ethanol, and ether.[8] | Insoluble in water; soluble in alcohol and oils.[1] |

Strategic Importance of Synthesis Method Selection

The presence of an allylic secondary alcohol and a terminal double bond in 1-octen-3-ol introduces specific chemical considerations. Harsh acidic conditions, for instance, could potentially lead to side reactions such as dehydration or rearrangement. Therefore, the selection of an esterification method must balance reaction kinetics with the preservation of the molecule's structural integrity. This guide will explore three distinct approaches, each with its own merits and challenges.

Chemical Synthesis Methodologies

Method A: Acid-Catalyzed Fischer-Speier Esterification

The Fischer esterification is a classic, cost-effective method involving the reaction of a carboxylic acid with an alcohol using a strong acid catalyst.[9]

2.1.1 Theoretical Background and Mechanism This is a reversible, acid-catalyzed nucleophilic acyl substitution.[10] The mechanism involves:

-

Protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack.

-

Nucleophilic attack by the hydroxyl group of 1-octen-3-ol on the activated carbonyl carbon, forming a tetrahedral intermediate.

-

A series of proton transfers results in the formation of a good leaving group (water).

-

Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.[10]

To drive the reaction toward the product side, Le Châtelier's principle is applied, typically by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed.[9]

2.1.2 Rationale for Use

-

Cost-Effectiveness: Utilizes inexpensive and readily available reagents and catalysts (butyric acid, sulfuric acid).

-

Simplicity: The experimental setup is straightforward, often requiring only reflux.

-

Scalability: The procedure is easily scaled for larger production volumes.

Causality Behind Experimental Choices: The use of a large excess of butyric acid would be impractical due to its higher boiling point and cost compared to many simple alcohols; however, in this specific synthesis, the reactants are more comparable in value. Therefore, driving the reaction via the removal of water using a Dean-Stark apparatus is the preferred industrial and laboratory strategy. Concentrated sulfuric acid is chosen not only for its catalytic properties but also for its role as a dehydrating agent.[9]

2.1.3 Detailed Experimental Protocol

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask: To the round-bottom flask, add 1-octen-3-ol (1.0 eq.), butyric acid (1.2 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene or cyclohexane, approximately 2 mL per mmol of alcohol).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~2-3 mol%) to the stirred mixture.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue reflux until no more water is collected (typically 3-6 hours).

-